molecular formula C14H21NO2 B267173 N-(sec-butyl)-4-isopropoxybenzamide

N-(sec-butyl)-4-isopropoxybenzamide

カタログ番号 B267173
分子量: 235.32 g/mol
InChIキー: YOPGIKXTLLLSNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-4-isopropoxybenzamide, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was first synthesized in 1999 by scientists at the pharmaceutical company Boehringer Ingelheim. Since then, BIBN4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches.

作用機序

N-(sec-butyl)-4-isopropoxybenzamide selectively blocks the CGRP receptor, preventing the activation of downstream signaling pathways that contribute to migraine headache pathophysiology. CGRP is a potent vasodilator, and its activation leads to increased blood flow to the brain, which is thought to contribute to the pain and other symptoms associated with migraine headaches. By blocking the CGRP receptor, N-(sec-butyl)-4-isopropoxybenzamide reduces this vasodilation and can alleviate migraine symptoms.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-isopropoxybenzamide has been shown to effectively block CGRP receptor activation in animal models, leading to a reduction in migraine headache symptoms. In addition, N-(sec-butyl)-4-isopropoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects reported in human clinical trials.

実験室実験の利点と制限

One advantage of N-(sec-butyl)-4-isopropoxybenzamide is its selectivity for the CGRP receptor, which reduces the risk of off-target effects. However, one limitation is that it may not be effective for all types of migraine headaches, as other neuropeptides and signaling pathways may also contribute to migraine pathophysiology.

将来の方向性

For research on N-(sec-butyl)-4-isopropoxybenzamide include further clinical trials to determine its efficacy and safety in treating migraine headaches, as well as studies to investigate its potential applications in other neurological disorders. In addition, researchers may explore the use of N-(sec-butyl)-4-isopropoxybenzamide in combination with other drugs or therapies to enhance its efficacy.

合成法

The synthesis of N-(sec-butyl)-4-isopropoxybenzamide involves several steps, including the reaction of sec-butylamine with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This intermediate is then reduced to the corresponding aniline, which is subsequently reacted with isopropyl chloroformate to form the final product.

科学的研究の応用

N-(sec-butyl)-4-isopropoxybenzamide has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches. Migraine headaches are a common neurological disorder characterized by recurrent episodes of severe headache, often accompanied by nausea, vomiting, and sensitivity to light and sound. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraine headaches, and N-(sec-butyl)-4-isopropoxybenzamide has been shown to effectively block CGRP receptor activation in animal models.

特性

製品名

N-(sec-butyl)-4-isopropoxybenzamide

分子式

C14H21NO2

分子量

235.32 g/mol

IUPAC名

N-butan-2-yl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-6-8-13(9-7-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16)

InChIキー

YOPGIKXTLLLSNK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。